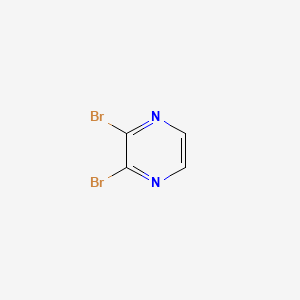

2,3-Dibromopyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dibromopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2N2/c5-3-4(6)8-2-1-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPBEKHOQWMYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20551564 | |

| Record name | 2,3-Dibromopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95538-03-7 | |

| Record name | 2,3-Dibromopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dibromopyrazine for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2,3-Dibromopyrazine

This compound (CAS No: 95538-03-7) is a pivotal heterocyclic building block that has garnered significant interest in the fields of medicinal chemistry and materials science.[1][2] Its unique electronic properties and versatile reactivity, stemming from the electron-deficient pyrazine core and the two strategically positioned bromine atoms, make it an invaluable precursor for the synthesis of complex molecular architectures.[1] The bromine atoms serve as versatile handles for a variety of cross-coupling reactions, enabling the precise installation of diverse functionalities and the construction of novel organic materials and potential therapeutic agents.[1][3] This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers and developers.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and material fabrication. Key physicochemical data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 95538-03-7 | [3][4] |

| Molecular Formula | C₄H₂Br₂N₂ | [3][4] |

| Molecular Weight | 237.88 g/mol | [3][4] |

| Melting Point | 57-58 °C | [5] |

| Boiling Point | 242.6 °C at 760 mmHg | [6] |

| Appearance | Off-white solid/crystalline | [7] |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Poor solubility in water. | [5] |

Synthesis of this compound: A Note on Available Methodologies

While this compound is commercially available from various suppliers, understanding its synthesis is crucial for process development and cost-effective scale-up. Detailed, peer-reviewed synthetic protocols specifically for this compound are not abundantly available in the literature. However, established methods for the synthesis of related dihalogenated pyrazines provide a logical framework for its preparation. A plausible and commonly employed strategy for the synthesis of dihalopyrazines involves the diazotization of diaminopyrazine precursors followed by a Sandmeyer-type reaction.

Experimental Protocol: Conceptual Synthesis of this compound from 2,3-Diaminopyrazine

Disclaimer: The following protocol is a conceptual illustration based on established chemical principles for the synthesis of analogous compounds and has not been directly extracted from a specific literature source for this compound.

-

Diazotization: To a cooled (0-5 °C) solution of hydrobromic acid (HBr), add 2,3-diaminopyrazine portion-wise with stirring. A solution of sodium nitrite (NaNO₂) in water is then added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30-60 minutes at this temperature to ensure complete formation of the bis(diazonium) salt. The causality behind this step is the conversion of the amino groups into diazonium salts, which are excellent leaving groups.

-

Sandmeyer Reaction: The cold diazonium salt solution is then added portion-wise to a solution of copper(I) bromide (CuBr) in HBr. The reaction is allowed to warm to room temperature and then heated to facilitate the substitution of the diazonium groups with bromine atoms. The use of a copper(I) catalyst is critical for the efficient displacement of the diazonium group.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, neutralized with a base (e.g., NaOH solution), and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

The Reactive Core: Cross-Coupling Reactions of this compound

The synthetic utility of this compound is most prominently demonstrated in its participation in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of C-C and C-N bonds at the 2- and 3-positions of the pyrazine ring, providing access to a vast array of substituted pyrazine derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and organoboron reagents. This reaction is widely used to introduce aryl or heteroaryl substituents, which is a key strategy in the synthesis of conjugated polymers for organic electronics.

Generalized Protocol for Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound, the desired arylboronic acid or ester (1.1 to 2.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system (e.g., toluene/water, dioxane/water, or DMF) is added.

-

The reaction mixture is heated with stirring until the starting material is consumed (as monitored by TLC or GC-MS).

-

After cooling, the reaction is worked up by partitioning between water and an organic solvent, followed by separation, drying, and purification of the organic phase.

Stille Coupling

The Stille coupling offers an alternative route to C-C bond formation, utilizing organostannane reagents. While the toxicity of tin compounds is a drawback, the reaction is tolerant of a wide range of functional groups and is effective for creating complex molecular structures.[8][9]

Generalized Protocol for Stille Coupling

-

In an inert atmosphere, combine this compound, the organostannane reagent (1.1 to 2.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), and a ligand (if necessary) in a suitable anhydrous, degassed solvent (e.g., toluene or DMF).

-

The mixture is heated with stirring for several hours until the reaction is complete.

-

The reaction is cooled and then quenched. A common workup procedure involves treatment with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts, which can then be removed by filtration.

-

The filtrate is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The product is purified by chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[5][10] This reaction is particularly valuable in drug discovery for the introduction of amine functionalities onto the pyrazine core.

Generalized Protocol for Buchwald-Hartwig Amination

-

To a Schlenk tube, add this compound, the desired amine (1.1 to 2.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOtBu or K₃PO₄).

-

The tube is evacuated and backfilled with an inert gas.

-

Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.

-

The reaction is heated with stirring until completion.

-

After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs. Dihalogenated pyrazines, such as this compound, serve as critical intermediates for the synthesis of kinase inhibitors and other biologically active molecules.[11] The ability to sequentially and regioselectively functionalize the C-Br bonds allows for the construction of complex libraries of compounds for structure-activity relationship (SAR) studies. For instance, pyrazine-based compounds have shown promise as inhibitors of Janus kinases (JAKs), which are implicated in inflammatory diseases and cancers. While direct examples citing this compound as a starting material for specific clinical candidates are not prominently featured in the searched literature, its chlorinated analog, 2,3-dichloropyrazine, is a known intermediate in the synthesis of various pharmaceuticals, suggesting a similar potential for the bromo-derivative.[12]

Applications in Materials Science: Building Blocks for Organic Electronics

In the realm of materials science, this compound is a valuable building block for the synthesis of π-conjugated polymers for organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3] The incorporation of the electron-deficient pyrazine unit into a polymer backbone can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for electron injection and transport.[3] The reactivity of the dibromo-functionality in cross-coupling reactions allows for the precise tuning of the polymer's electronic and photophysical properties, such as the band gap and emission color.[3] This makes this compound a key component in the design of novel materials for next-generation flexible and transparent electronics.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are paramount for ensuring laboratory safety.

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyrazine ring. Due to the symmetry of the molecule, these protons are chemically equivalent and should appear as a singlet.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should exhibit two signals: one for the two equivalent bromine-bearing carbons and another for the two equivalent proton-bearing carbons.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) will appear as a triplet with relative intensities of approximately 1:2:1.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorptions for an aromatic heterocyclic compound, including C-H stretching and C=N/C=C ring stretching vibrations. A C-Br stretching frequency is also expected in the fingerprint region.

Conclusion

This compound is a versatile and highly valuable building block for both medicinal chemistry and materials science. Its well-defined reactivity in a range of cross-coupling reactions provides a reliable platform for the synthesis of complex and functionalized pyrazine derivatives. For drug development professionals, it offers a gateway to novel kinase inhibitors and other therapeutic agents. For materials scientists, it is a key component in the design of advanced conjugated polymers for organic electronics. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, will empower researchers to fully leverage the potential of this important chemical intermediate.

References

- The Chemistry Behind this compound: A Foundation for New M

-

This compound | C4H2Br2N2 | CID 13867572 - PubChem. (URL: [Link])

- 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis. (URL: Available upon request)

-

Solubility Measurement and Correlation of 2-Amino-3-chloropyrazine and 2-Amino-3,5-dibromopyrazine in a Series of Mixed Solvent Systems at T = (278.15 to 323.15) K | Journal of Chemical & Engineering Data - ACS Publications. (URL: [Link])

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (URL: [Link])

-

Stille Coupling | NROChemistry. (URL: [Link])

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

-

Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. (URL: [Link])

-

Exploring the Versatility of 2,3-Dichloropyrazine in Pharmaceutical Intermediates-ZCPC. (URL: [Link])

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. (URL: [Link])

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

-

2,3-Dibromo-5-iodopyrazine - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])

-

Solubility Measurement and Correlation of 2-Amino-3-chloropyrazine and 2-Amino-3,5-dibromopyrazine in a Series of Mixed Solvent Systems at T = (278.15 to 323.15) K - ResearchGate. (URL: [Link])

-

Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via[1][3][7]Thiadiazolo[3,4-b]pyrazines - Journal of Chemical Research, Synopses (RSC Publishing). (URL: [Link])

-

Stille reaction - Wikipedia. (URL: [Link])

-

Stille Coupling - Organic Chemistry Portal. (URL: [Link])

-

Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (URL: [Link])

-

Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. (URL: [Link])

Sources

- 1. rsc.org [rsc.org]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. 2,3-Dibromopyridine(13534-89-9) 1H NMR [m.chemicalbook.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. 2-Amino-3,5-dibromopyrazine | C4H3Br2N3 | CID 620004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. Stille Coupling [organic-chemistry.org]

- 12. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to 2,3-Dibromopyrazine: Synthesis, Reactivity, and Applications

Introduction: The Strategic Value of the Dihalogenated Pyrazine Core

In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, the strategic selection of foundational scaffolds is paramount. 2,3-Dibromopyrazine, a dihalogenated N-heterocycle, has emerged as a highly versatile and valuable building block. Its unique electronic properties, stemming from the electron-deficient pyrazine ring, combined with the synthetically labile carbon-bromine bonds, provide a powerful platform for constructing complex molecular architectures.

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide field-proven insights into the synthesis, handling, and strategic application of this compound. We will explore the causality behind experimental choices, detail self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity and practical utility.

Part 1: Core Physicochemical and Structural Data

A comprehensive understanding of a reagent begins with its fundamental properties. This compound is a crystalline solid whose key characteristics are summarized below. This data is critical for accurate experimental planning, from calculating molar equivalents to selecting appropriate analytical techniques.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₂Br₂N₂ | [1] |

| Molecular Weight | 237.88 g/mol | [1] |

| CAS Number | 95538-03-7 | |

| Appearance | Crystalline Solid | |

| Melting Point | 57-58 °C | [2] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=CN=C(C(=N1)Br)Br | [1] |

Part 2: Synthesis and Purification Protocol

The synthesis of halogenated pyrazines is a well-established field. While numerous specific methods exist, a common and reliable approach involves the direct bromination of a suitable pyrazine precursor. The following protocol is a representative method adapted from established principles of N-heterocycle halogenation.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

Materials:

-

Pyrazine

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Solvent (e.g., Acetonitrile, Sulfuric Acid, or Acetic Acid)

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Extraction solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Protocol:

-

Reactor Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the system is under a dry, inert atmosphere.

-

Reagent Preparation: Dissolve pyrazine (1.0 eq) in the chosen solvent (e.g., acetonitrile). Cool the solution to 0-5 °C in an ice bath.

-

Expertise & Experience: The choice of solvent is critical. Acetonitrile is often preferred for its inertness and ability to solubilize both starting material and intermediates.[3] Using a strong acid like H₂SO₄ can activate the pyrazine ring towards electrophilic substitution but requires more careful handling and work-up.

-

-

Bromination: Slowly add the brominating agent (2.0-2.2 eq of Br₂ or NBS) to the cooled solution via the dropping funnel over 1-2 hours. Maintain the temperature below 10 °C during the addition.

-

Trustworthiness: Slow, controlled addition is essential to manage the exothermic nature of the reaction and to minimize the formation of over-brominated or undesired side products. The reaction is self-validating through rigorous temperature control.

-

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the red-brown color of excess bromine dissipates.

-

Neutralization & Extraction: Neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with an organic solvent (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield pure this compound.

Part 3: Core Applications and Reaction Chemistry

The synthetic utility of this compound is anchored in the high reactivity of its C-Br bonds, making it an ideal substrate for transition metal-catalyzed cross-coupling reactions. This allows for the precise and modular installation of various functional groups.

Application in Medicinal Chemistry and Drug Discovery

The pyrazine ring is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] this compound serves as a precursor for building complex molecules with potential therapeutic activity.

-

Causality: The two nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors and can significantly influence the pharmacokinetic properties (e.g., solubility, metabolic stability) of a drug candidate. The adjacent bromine atoms provide two distinct, reactive handles for building out molecular complexity through sequential or dual cross-coupling reactions, enabling the exploration of chemical space around the core. For instance, related pyrazine derivatives are key intermediates in the synthesis of kinase inhibitors for oncology.[4]

Application in Materials Science

In materials science, this compound is a foundational block for creating novel organic electronic materials.

-

Causality: By incorporating the electron-deficient dibromopyrazine unit into a polymer backbone via cross-coupling reactions, material scientists can precisely tune the electronic properties of the resulting material.[5] The pyrazine core helps lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is crucial for creating efficient electron-transporting materials used in applications like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[5] The ability to functionalize both bromine positions allows for the creation of highly conjugated, planar systems that facilitate charge transport.[5]

General Reaction Scheme: Palladium-Catalyzed Cross-Coupling

Caption: General scheme for functionalizing this compound.

Part 4: Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a representative Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry, to illustrate the practical use of this compound for C-C bond formation.

Objective: To synthesize 2-bromo-3-phenylpyrazine.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.1-1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water)

Protocol:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and the base.

-

Degassing: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Expertise & Experience: The choice of base and solvent is interdependent. Carbonates are common, but phosphates may be required for less reactive boronic acids. The addition of water is often necessary to help dissolve the base and facilitate the transmetalation step of the catalytic cycle. [6]

-

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC. A self-validating system involves running three lanes: starting material, co-spot (starting material + reaction mixture), and reaction mixture. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates progression.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired 2-bromo-3-phenylpyrazine.

Part 5: Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

| Hazard Statement | GHS Code | Precautionary Measures | Source(s) |

| Harmful if swallowed | H302 | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. | [1] |

| Harmful in contact with skin | H312 | Wear protective gloves and clothing. | [1] |

| Causes skin irritation | H315 | Wash skin thoroughly after handling. | [1] |

| Causes serious eye irritation | H319 | Wear eye/face protection. | [1] |

| Harmful if inhaled | H332 | Use only outdoors or in a well-ventilated area. Avoid breathing dust. | [1] |

| May cause respiratory irritation | H335 | Use in a chemical fume hood. | [1] |

Handling and Storage Protocol:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust. Eyewash stations and safety showers must be readily accessible.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not release into the environment.

Conclusion and Future Outlook

This compound is more than a simple chemical reagent; it is an enabling tool for innovation. Its predictable reactivity in cross-coupling reactions, combined with the desirable properties of the pyrazine core, ensures its continued relevance in both academic and industrial research. As synthetic methodologies become more advanced, the strategic use of building blocks like this compound will be central to the development of next-generation pharmaceuticals and high-performance organic materials.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ZCPC. (2023). Exploring the Applications of 2,3-Dichloropyrazine in Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary for CID 13867572, this compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Alfa Aesar. (2023). Safety Data Sheet - 2,6-Dibromopyrazine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Chemistry Behind this compound: A Foundation for New Materials. Retrieved from [Link]

-

Thieme Chemistry. (2019). Mono- and Dihalogenation of 2-Aminopyrazine. Retrieved from [Link]

-

Sperry, J., & Kim, Y. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Retrieved from [Link]

-

Al-dujaili, L. H., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 15(23), 2097-2118. Retrieved from [Link]

Sources

- 1. This compound | C4H2Br2N2 | CID 13867572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sci-Hub: Syntheses in the Pyrazine Series: The Proof of the Structure and the Reactions of 2,6-Dibromopyrazine [sci-hub.st]

- 3. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. guidechem.com [guidechem.com]

A Comprehensive Technical Guide to the Synthesis of 2,3-Dibromopyrazine from Pyrazine

Introduction

2,3-Dibromopyrazine is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.[1] Its unique electronic properties and the presence of two reactive bromine atoms make it a versatile precursor for the synthesis of a wide array of more complex molecules.[1] In drug discovery, the pyrazine core is a common scaffold in numerous therapeutic agents, and the dibromo functionality allows for facile introduction of various substituents through cross-coupling reactions to explore structure-activity relationships.[2][3][4] Similarly, in materials science, this compound serves as a key monomer for the development of novel organic semiconductors, polymers, and functional dyes.[1] This guide provides an in-depth technical overview of the primary synthetic routes to this compound from the readily available starting material, pyrazine, with a focus on the underlying chemical principles and practical experimental considerations.

Synthetic Strategies: An Overview

The synthesis of this compound from pyrazine can be broadly approached via two distinct strategies:

-

Direct Electrophilic Bromination: This method involves the direct reaction of pyrazine with a brominating agent. While seemingly straightforward, this approach is often challenging due to the electron-deficient nature of the pyrazine ring.[5]

-

Synthesis via a Pyrazine N-oxide Intermediate: This multi-step approach involves the initial N-oxidation of the pyrazine ring, which activates it towards electrophilic substitution, followed by bromination and subsequent deoxygenation. This route generally offers better control over regioselectivity and can lead to higher yields.[6][7]

This guide will delve into the mechanistic details and provide exemplary protocols for both methodologies.

Direct Electrophilic Bromination of Pyrazine

The direct introduction of bromine atoms onto the pyrazine ring is an electrophilic aromatic substitution reaction. However, the two nitrogen atoms in the pyrazine ring are electron-withdrawing, which deactivates the ring towards electrophilic attack.[5][8] Consequently, harsh reaction conditions are typically required, which can lead to low yields and the formation of a mixture of mono-, di-, and polybrominated products.

Mechanism of Direct Bromination

The reaction proceeds through a standard electrophilic aromatic substitution mechanism. A strong electrophile, typically generated from molecular bromine with a Lewis acid catalyst or under forcing conditions, attacks the electron-rich pi system of the pyrazine ring to form a sigma complex (arenium ion). The subsequent loss of a proton restores the aromaticity of the ring, yielding the brominated pyrazine. The substitution pattern is influenced by the directing effects of the nitrogen atoms.

Reaction Mechanism: Direct Bromination

Caption: Mechanism of direct electrophilic bromination of pyrazine.

Experimental Protocol: Direct Bromination of Pyrazine

This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| Pyrazine | C₄H₄N₂ | 80.09 | 1.0 g (12.5 mmol) |

| Bromine | Br₂ | 159.81 | 4.4 g (27.5 mmol, 2.2 eq) |

| Oleum (20% SO₃) | H₂SO₄·SO₃ | 10 mL | |

| Sodium bisulfite | NaHSO₃ | 104.06 | As needed |

| Dichloromethane | CH₂Cl₂ | 84.93 | For extraction |

| Saturated NaHCO₃ | NaHCO₃ | 84.01 | For neutralization |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | For drying |

Procedure:

-

To a stirred solution of pyrazine (1.0 g, 12.5 mmol) in oleum (10 mL) at 0 °C, slowly add bromine (4.4 g, 27.5 mmol) dropwise.

-

After the addition is complete, slowly warm the reaction mixture to 130 °C and maintain this temperature for 48 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the aqueous solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with a saturated solution of sodium bisulfite to remove any unreacted bromine, then with saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Synthesis via a Pyrazine N-oxide Intermediate

This more controlled, multi-step approach involves the initial activation of the pyrazine ring through N-oxidation. The resulting pyrazine N-oxide is more susceptible to electrophilic attack, allowing for bromination under milder conditions and with greater regioselectivity.

Step 1: N-Oxidation of Pyrazine

The nitrogen atom of pyrazine is oxidized to an N-oxide using a suitable oxidizing agent, such as hydrogen peroxide in acetic acid or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA).

Workflow: Synthesis via Pyrazine N-oxide

Caption: Multi-step synthesis of this compound via an N-oxide intermediate.

Experimental Protocol: Pyrazine N-oxide Synthesis

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| Pyrazine | C₄H₄N₂ | 80.09 | 5.0 g (62.4 mmol) |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL |

| Hydrogen Peroxide (30%) | H₂O₂ | 34.01 | 15 mL (approx. 147 mmol) |

| Sodium Carbonate | Na₂CO₃ | 105.99 | As needed |

| Chloroform | CHCl₃ | 119.38 | For extraction |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | For drying |

Procedure:

-

Dissolve pyrazine (5.0 g, 62.4 mmol) in glacial acetic acid (50 mL) in a round-bottom flask.

-

Slowly add 30% hydrogen peroxide (15 mL) to the solution while stirring.

-

Heat the reaction mixture at 70-80 °C for 3 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium carbonate.

-

Extract the aqueous layer with chloroform (4 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to yield pyrazine N-oxide.

Step 2: Bromination of Pyrazine N-oxide

The N-oxide group activates the pyrazine ring, particularly at the positions ortho and para to the nitrogen atom. Bromination can be achieved using various reagents, such as bromine in the presence of phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS).

Experimental Protocol: Bromination of Pyrazine N-oxide

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| Pyrazine N-oxide | C₄H₄N₂O | 96.09 | 2.0 g (20.8 mmol) |

| Phosphorus Oxybromide | POBr₃ | 286.69 | 12.0 g (41.8 mmol) |

| Bromine | Br₂ | 159.81 | 7.3 g (45.8 mmol) |

| Chloroform | CHCl₃ | 119.38 | For work-up |

Procedure:

-

In a flask equipped with a reflux condenser and a dropping funnel, melt phosphorus oxybromide (12.0 g, 41.8 mmol) by gentle heating.

-

Add pyrazine N-oxide (2.0 g, 20.8 mmol) to the molten POBr₃.

-

Slowly add bromine (7.3 g, 45.8 mmol) dropwise to the mixture.

-

Heat the reaction mixture to 130 °C and maintain for 4 hours.

-

Cool the mixture and carefully pour it onto a mixture of ice and chloroform.

-

Separate the chloroform layer and extract the aqueous layer with more chloroform.

-

Combine the organic layers, wash with a saturated solution of sodium bicarbonate, and then with brine.

-

Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

The crude product can be used in the next step without further purification or purified by column chromatography.

Step 3: Deoxygenation of this compound N-oxide

The final step is the removal of the N-oxide group to yield the target this compound. This is typically achieved by treatment with a reducing agent such as phosphorus trichloride (PCl₃).

Experimental Protocol: Deoxygenation

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| Crude this compound N-oxide | C₄H₂Br₂N₂O | 253.88 | From previous step |

| Chloroform | CHCl₃ | 119.38 | 50 mL |

| Phosphorus Trichloride | PCl₃ | 137.33 | 5.7 g (41.5 mmol) |

Procedure:

-

Dissolve the crude this compound N-oxide in chloroform (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus trichloride (5.7 g, 41.5 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Carefully pour the reaction mixture into a cold, saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with chloroform.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain pure this compound.

Comparative Analysis of Synthetic Routes

| Feature | Direct Bromination | Synthesis via N-oxide |

| Number of Steps | One | Three |

| Reaction Conditions | Harsh (high temperature, strong acid) | Milder conditions for bromination |

| Regioselectivity | Poor, often leads to mixtures | Good, directed by the N-oxide group |

| Yield | Generally lower | Often higher overall yield |

| Scalability | Challenging due to harsh conditions | More amenable to scale-up |

| Substrate Scope | Limited | Broader scope for substituted pyrazines |

Safety Considerations

-

Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Oleum and Phosphorus Oxybromide: Extremely corrosive and react violently with water. Handle with extreme care in a fume hood.

-

Phosphorus Trichloride: Corrosive and reacts with moisture to produce HCl gas. Handle in a fume hood.

-

Chlorinated Solvents: Chloroform and dichloromethane are suspected carcinogens. Minimize exposure and handle in a well-ventilated area.

-

Neutralization: The neutralization of acidic reaction mixtures with bases like sodium bicarbonate can be highly exothermic and produce large volumes of gas. Perform this step slowly and with adequate cooling.

Conclusion

The synthesis of this compound from pyrazine can be accomplished through direct bromination or, more effectively, via a multi-step sequence involving a pyrazine N-oxide intermediate. While direct bromination offers a more concise route, it is hampered by the deactivated nature of the pyrazine ring, leading to harsh reaction conditions, low yields, and poor selectivity. The N-oxide route, although longer, provides a more controlled and efficient synthesis by activating the ring towards electrophilic substitution, resulting in higher yields and better regioselectivity. The choice of synthetic strategy will ultimately depend on the specific requirements of the researcher, including scale, purity, and available resources. For applications in drug development and materials science where high purity and predictable outcomes are paramount, the synthesis via the pyrazine N-oxide intermediate is the demonstrably superior and more reliable method.

References

- Cheeseman, G. W. H., & Werstiuk, E. S. G. (1972). Recent Advances in Pyrazine Chemistry. Advances in Heterocyclic Chemistry, 14, 99–209.

- Jovanovic, M. V., & Paudler, W. W. (1983). Bromination of some pyridine and diazine N-oxides. The Journal of Organic Chemistry, 48(7), 1064–1068.

- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.

- Sato, N. (1996). Comprehensive Organic Synthesis II, Volume 5: Combining C-C π-Bonds. Elsevier.

-

Sperry, J., & Kim, Y. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112. [Link][2][3]

-

The Chemistry Behind this compound: A Foundation for New Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link][1]

-

Preparation and reactions of some substituted pyrazine di-N-oxides. (1969). Journal of the Chemical Society C: Organic. [Link]

-

Chemistry of Pyridine-N-oxides. (2022, December 25). YouTube. [Link][7]

-

Bromination of some pyridine and diazine N-oxides. (1983). The Journal of Organic Chemistry. [Link][6][9]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2022). Molecules. [Link][4]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic data of 2,3-Dibromopyrazine (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Data of 2,3-Dibromopyrazine For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 95538-03-7) is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the development of novel materials and pharmaceuticals.[1] Its pyrazine core, functionalized with two reactive bromine atoms, allows for a variety of cross-coupling reactions to create more complex molecular architectures.[1] A thorough understanding of its spectroscopic properties is fundamental for its synthesis, purification, and characterization in any research and development setting. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and data from analogous compounds.

Molecular Structure and Properties

-

Structure: A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, with bromine atoms substituted at positions 2 and 3.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure. The following data is predicted based on established chemical shift principles for heterocyclic and halogenated aromatic compounds.[4][5][6][7]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be simple due to the molecule's symmetry. The two protons at positions 5 and 6 are chemically equivalent, leading to a single signal.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5, H-6 | ~8.4 - 8.6 | Singlet (s) | N/A |

Expertise & Experience: The pyrazine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This deshielding effect causes the protons attached to the ring to resonate at a relatively high chemical shift (downfield). In the parent pyrazine molecule, the protons appear at approximately 8.6 ppm. The substitution of two bromine atoms at the 2 and 3 positions will have a minor influence on the chemical shift of the remaining protons at the 5 and 6 positions. Due to the symmetrical nature of the molecule, these two protons are chemically and magnetically equivalent, and therefore, they will appear as a single sharp signal (a singlet) and will not show any coupling to each other.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show two distinct signals, corresponding to the two unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-2, C-3 | ~140 - 145 |

| C-5, C-6 | ~145 - 150 |

Expertise & Experience: Similar to the protons, the carbon atoms of the pyrazine ring are deshielded. The carbons directly attached to the electronegative bromine atoms (C-2 and C-3) are expected to be significantly downfield. Due to symmetry, C-2 and C-3 are equivalent and will produce a single signal. The two proton-bearing carbons (C-5 and C-6) are also equivalent and will give rise to a separate signal, typically at a slightly higher chemical shift due to their proximity to the nitrogen atoms and being part of the C=N bond.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added (δ = 0.00 ppm).

-

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.

-

Standard acquisition parameters for both ¹H and ¹³C NMR should be employed.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be characterized by absorptions corresponding to the aromatic ring and the carbon-bromine bonds.

Table 3: Predicted Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3050 - 3150 | C-H stretch | Aromatic |

| 1550 - 1600 | C=N stretch | Pyrazine ring |

| 1400 - 1500 | C=C stretch | Aromatic ring |

| 1000 - 1200 | C-H in-plane bend | Aromatic |

| 600 - 800 | C-Br stretch | Aryl halide |

Expertise & Experience: The region above 3000 cm⁻¹ is indicative of C-H stretching from the aromatic ring.[8] The stretching vibrations of the C=N and C=C bonds within the pyrazine ring are expected in the 1400-1600 cm⁻¹ region.[9] The C-H in-plane bending vibrations will appear in the fingerprint region. A key feature to look for would be the C-Br stretching absorption, which is typically found in the lower frequency region of the spectrum (600-800 cm⁻¹).[10]

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: A small amount of solid this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is placed on the crystal, and the anvil is lowered to ensure good contact.

-

The sample spectrum is then recorded. The instrument software automatically subtracts the background to produce the final spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Comments |

| 236, 238, 240 | [C₄H₂Br₂N₂]⁺ | Molecular ion (M⁺) peak cluster |

| 157, 159 | [C₄H₂BrN₂]⁺ | Loss of one bromine atom |

| 78 | [C₄H₂N₂]⁺ | Loss of two bromine atoms |

Expertise & Experience: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively).[11] Consequently, a molecule containing two bromine atoms, like this compound, will exhibit a characteristic molecular ion cluster with three peaks (M⁺, M+2, M+4) at m/z 236, 238, and 240.[11] The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1.[11]

The primary fragmentation pathway would likely involve the loss of a bromine atom, resulting in an ion cluster around m/z 157 and 159. Subsequent loss of the second bromine atom would lead to the pyrazine radical cation at m/z 78.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is vaporized and then bombarded with high-energy electrons (typically 70 eV) in the ion source. This process, known as Electron Ionization (EI), creates a positively charged molecular ion and various fragment ions.

-

Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and then detected.

Visualization of Key Data

Molecular Structure and NMR Environments

Caption: Molecular structure of this compound with unique atom environments highlighted.

Predicted Mass Spec Fragmentation

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

Conclusion

The spectroscopic characterization of this compound is defined by a simple yet informative set of data. The ¹H and ¹³C NMR spectra are predicted to show a high degree of symmetry. The IR spectrum will be dominated by aromatic and carbon-bromine absorptions. Finally, the mass spectrum will display a characteristic isotopic pattern for a dibrominated compound, confirming its elemental composition. This guide provides a foundational understanding for researchers to confidently identify and characterize this compound in their synthetic endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry Behind this compound: A Foundation for New Materials. Retrieved from [Link]

-

University of Wisconsin. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Retrieved from [Link]

-

University of Wisconsin. (n.d.). ¹³C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Chart. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C4H2Br2N2 | CID 13867572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. compoundchem.com [compoundchem.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Chemical Reactivity of 2,3-Dibromopyrazine

Introduction

2,3-Dibromopyrazine is a pivotal heterocyclic building block for professionals in pharmaceutical research and materials science. Its structure, featuring an electron-deficient pyrazine core flanked by two bromine atoms, imparts a unique and versatile reactivity profile. The pyrazine ring, with its two nitrogen atoms at positions 1 and 4, is inherently electron-poor, making the carbon atoms electrophilic. This electronic characteristic is further amplified by the inductive effect of the two bromine substituents, rendering the C-Br bonds susceptible to a range of chemical transformations.

This guide provides an in-depth exploration of the primary reaction pathways of this compound (M.W.: 237.88 g/mol , CAS: 95538-03-7), focusing on nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and metal-halogen exchange.[1][2] We will delve into the underlying mechanisms, provide field-proven experimental protocols, and explain the causality behind the selection of reagents and conditions, empowering researchers to leverage this versatile scaffold in their synthetic endeavors.

Part 1: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). Unlike electron-rich aromatic systems like benzene, which resist nucleophilic attack, the pyrazine ring readily accommodates the negative charge developed during the reaction. The bromine atoms serve as effective leaving groups, facilitating the substitution process.

Mechanism & Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3]

-

Nucleophilic Attack: A nucleophile attacks one of the bromine-bearing carbons (C2 or C3), breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4] The negative charge in this intermediate is stabilized by resonance, with significant delocalization onto the electronegative nitrogen atoms of the pyrazine ring. This stabilization is the key driving force that allows the initial, otherwise unfavorable, attack to occur.[5]

-

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of a bromide ion, yielding the substituted pyrazine product.

The choice of nucleophile is critical. Strong nucleophiles, such as amines, alkoxides, and thiolates, are typically required. The reaction conditions can be tuned to favor either mono- or di-substitution. Using one equivalent of the nucleophile under controlled temperatures often allows for selective mono-substitution, while an excess of the nucleophile and more forcing conditions will drive the reaction towards the di-substituted product.

Caption: SNAr Mechanism on this compound.

Experimental Protocol: Mono-amination of this compound

This protocol describes a representative procedure for the mono-substitution of this compound with a primary amine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound and potassium carbonate.

-

Add anhydrous DMF to dissolve the solids.

-

Add benzylamine dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. Causality: Heating provides the necessary activation energy to overcome the barrier for the formation of the Meisenheimer complex.

-

Upon completion (typically 4-12 hours), cool the reaction to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3x). Rationale: This step partitions the organic product into the ethyl acetate layer, separating it from the inorganic salts (K₂CO₃, KBr) and DMF which are soluble in water.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-bromo-3-(benzylamino)pyrazine.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing C-C and C-heteroatom bonds. This compound is an excellent substrate for these transformations, including the Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions allow for the selective, stepwise introduction of diverse functionalities onto the pyrazine core.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide.[6] It is widely favored due to the stability, low toxicity, and commercial availability of the boronic acid reagents.

Mechanism & Rationale

The reaction proceeds through a catalytic cycle involving a palladium(0) species.[7]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex. This is often the rate-determining step.

-

Transmetalation: A base activates the organoboron reagent to form a boronate complex, which then transfers its organic group to the palladium center, displacing the bromide.[8] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for activating the boronic acid and facilitating this step.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: Mono-Suzuki Coupling of this compound

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

-

1,4-Dioxane or Toluene/Ethanol mixture

Procedure:

-

In a flask, combine this compound, phenylboronic acid, and Pd(PPh₃)₄.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Rationale: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Add the solvent (e.g., 1,4-Dioxane) followed by the aqueous Na₂CO₃ solution.

-

Heat the biphasic mixture to reflux (typically 80-100 °C) with vigorous stirring for 4-16 hours. Monitor by TLC or LC-MS.

-

After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

-

Purify via column chromatography to obtain 2-bromo-3-phenylpyrazine. A second, different boronic acid can then be coupled at the remaining bromine position under similar conditions.[9]

| Parameter | Recommended Reagent/Condition | Rationale |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Provides the active Pd(0) species. Ligands stabilize the catalyst and modulate its reactivity. |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid to form a more nucleophilic boronate species for transmetalation.[8] |

| Solvent | Dioxane, Toluene, THF, DME | Solubilizes reactants. Often used with water to form a biphasic system for the base.[6] |

| Temperature | 80 - 110 °C | Provides energy for the oxidative addition and promotes the overall reaction rate. |

Table 1: Key Parameters for Suzuki-Miyaura Coupling.

B. Stille Coupling

The Stille coupling forms C-C bonds by reacting an organohalide with an organotin compound (stannane), catalyzed by palladium.[10] Its primary advantage is the exceptional tolerance of a wide variety of functional groups, as organostannanes are generally unreactive to many conditions.[11] However, the high toxicity of tin reagents is a significant drawback.[12]

Mechanism: The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[13] In the transmetalation step, the organic group is transferred from the tin atom to the palladium center.

Experimental Protocol: Stille Coupling of this compound

Materials:

-

This compound (1.0 eq)

-

Tributyl(vinyl)stannane (1.1 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3-5 mol%)

-

Anhydrous and degassed DMF or Toluene

Procedure:

-

To a flame-dried Schlenk flask, add this compound and the palladium catalyst.

-

Evacuate and backfill with an inert gas.

-

Add the anhydrous, degassed solvent via syringe, followed by the tributyl(vinyl)stannane. Causality: Degassing the solvent (e.g., by bubbling argon through it) is crucial to remove dissolved oxygen.

-

Heat the reaction mixture to 80-100 °C and stir until completion as monitored by TLC or GC-MS.

-

Upon completion, cool the mixture and dilute with an organic solvent.

-

To remove the toxic tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF). This precipitates the tin as insoluble tributyltin fluoride, which can be removed by filtration through Celite.[13]

-

Further wash the filtrate with water and brine, dry, and concentrate.

-

Purify by column chromatography.

C. Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne.[14] The reaction is unique in that it typically employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst.[15]

Mechanism & Rationale

The reaction involves two interconnected catalytic cycles.[16]

-

Palladium Cycle: Similar to other cross-couplings, it starts with the oxidative addition of the Pd(0) catalyst to the C-Br bond.

-

Copper Cycle: The copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base (e.g., triethylamine, diisopropylamine) to form a copper(I) acetylide intermediate. This base also serves to neutralize the HBr formed during the reaction.[17]

-

Transmetalation: The copper acetylide then transfers the alkyne group to the Pd(II) complex. This step is much faster than the direct reaction of the alkyne with the palladium complex, which is why the copper co-catalyst is essential for high efficiency at mild temperatures. The cycle concludes with reductive elimination.

Caption: Experimental Workflow for Sonogashira Coupling.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol is adapted from established procedures for halopyrazines.[17]

Materials:

-

This compound (1.0 eq)

-

Terminal Alkyne (e.g., Phenylacetylene) (1.1 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3-5 mol%)

-

Copper(I) Iodide (CuI) (5-10 mol%)

-

Triethylamine (Et₃N) (2.0-3.0 eq)

-

Anhydrous and degassed DMF or THF

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Add the anhydrous, degassed solvent, followed by triethylamine.

-

Add the terminal alkyne dropwise.

-

Stir the reaction at room temperature or heat gently (e.g., 60 °C) until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

-

Concentrate the filtrate and perform a standard aqueous workup as described in previous sections.

-

Purify the crude product by column chromatography.

Part 3: Metal-Halogen Exchange

Metal-halogen exchange is a powerful, non-catalytic method for converting the C-Br bond into a highly nucleophilic C-Li or C-Mg bond.[18] This transformation is typically very fast, even at low temperatures, and allows for the subsequent introduction of a wide range of electrophiles.[19]

Mechanism & Rationale

The reaction involves the treatment of this compound with a strong organometallic base, most commonly an alkyllithium reagent like n-butyllithium (n-BuLi).[20] The reaction is an equilibrium process, driven forward by the formation of a more stable organolithium species.[19] Aryl anions (sp²) are more stable than alkyl anions (sp³), so the equilibrium favors the formation of the lithiated pyrazine and the corresponding alkyl halide (n-butyl bromide).

To prevent side reactions, such as attack on the solvent or the newly formed product, the exchange is performed under strictly anhydrous conditions and at very low temperatures (typically -78 °C). The resulting pyrazinyl-lithium species is a potent nucleophile and can be reacted in situ with various electrophiles.

Experimental Protocol: Lithiation and Electrophilic Quench

Materials:

-

This compound (1.0 eq)

-

n-Butyllithium (1.1 eq, solution in hexanes)

-

Electrophile (e.g., dry ice for carboxylation, benzaldehyde for hydroxymethylation)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Add this compound to a flame-dried, three-neck flask equipped with a thermometer and under a positive pressure of argon.

-

Add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is critical to prevent decomposition of the organolithium intermediate and unwanted side reactions.

-

Slowly add the n-BuLi solution dropwise via syringe, keeping the internal temperature below -70 °C.

-

Stir the mixture at -78 °C for 30-60 minutes to ensure complete metal-halogen exchange.

-

Add the electrophile. For example, add crushed dry ice (solid CO₂) in one portion for carboxylation, or add a solution of benzaldehyde in THF for addition.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Perform a standard aqueous workup and extraction, followed by purification.

Summary and Outlook

The reactivity of this compound is dominated by the electron-deficient nature of its heterocyclic core, making it a versatile platform for synthetic chemistry.

| Reaction Type | Key Transformation | Common Reagents | Synthetic Utility |

| SNAr | C-Br → C-N, C-O, C-S | Amines, Alkoxides, Thiolates | Synthesis of amino-, alkoxy-, and thiopyrazines. |

| Suzuki Coupling | C-Br → C-Aryl, C-Vinyl | Boronic acids, Pd catalyst, Base | Construction of biaryl and styrenyl pyrazines.[9] |

| Stille Coupling | C-Br → C-Alkenyl, C-Aryl | Organostannanes, Pd catalyst | Broad functional group tolerance for complex molecule synthesis.[11] |

| Sonogashira Coupling | C-Br → C-Alkynyl | Terminal alkynes, Pd/Cu catalysts | Access to conjugated enynes and arylalkynes.[14] |

| Metal-Halogen Exchange | C-Br → C-Li → C-E | n-BuLi, then Electrophile (E⁺) | Introduction of a wide array of functional groups (e.g., -COOH, -CHO, -CR₂OH).[18] |

Table 2: Summary of Key Transformations of this compound.

By mastering these fundamental transformations, researchers in drug development and materials science can strategically modify the this compound scaffold to generate novel molecules with tailored biological activities and physical properties. The ability to perform sequential and regioselective functionalization further cements its status as an indispensable tool in the synthetic chemist's arsenal.

References

- BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine.

- Abdullah, Z., & Johari, H. N. (2018). Synthesis of selected pyrazine derivatives and their photopyhsical characteristics. 5th International Conference on Organic and Inorganic Chemistry.

- NROChemistry. (n.d.). Stille Coupling.

- Singh, M., & Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(1112).

- RSC Publishing. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.

- BenchChem. (2025). 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis.

- Elsevier. (n.d.). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation.

- Ihsanawatia, I., & Alni, A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2).

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

- Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling).

-

Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

- Grokipedia. (n.d.). Metal–halogen exchange.

-

National Institutes of Health. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

- ETH Zürich. (2019). OC II (FS 2019).

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

RSC Publishing. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C4H2Br2N2 | CID 13867572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 10. Stille reaction - Wikipedia [en.wikipedia.org]

- 11. Stille Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Stille Coupling | NROChemistry [nrochemistry.com]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 19. grokipedia.com [grokipedia.com]

- 20. ethz.ch [ethz.ch]

A Senior Application Scientist's Guide to Sourcing High-Purity 2,3-Dibromopyrazine for Pharmaceutical R&D

Abstract: 2,3-Dibromopyrazine is a pivotal heterocyclic building block in modern drug discovery, valued for the unique structural motifs it enables. However, sourcing this intermediate at a purity grade that ensures reproducibility and GMP compliance presents a significant challenge. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for navigating the commercial landscape of this compound (CAS No. 95538-03-7). We offer a detailed analysis of commercially available purity grades, a directory of current suppliers, a robust protocol for supplier qualification and incoming material quality control, and strategic guidance on obtaining material exceeding the common 95% purity threshold.

The Strategic Importance of this compound in Synthesis

The pyrazine ring is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals.[1] Its nitrogen atoms act as hydrogen bond acceptors and modulate the physicochemical properties of a molecule, while the aromatic ring serves as a rigid scaffold for presenting substituents in a defined spatial orientation.

This compound, specifically, offers synthetic chemists two reactive handles for sequential and selective functionalization. The differential reactivity of the bromine atoms allows for stepwise introduction of various moieties through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex molecular architectures that would be otherwise difficult to access. This strategic value makes it an important intermediate in the synthesis of novel therapeutics.[2]

Defining "High-Purity" for a Niche Synthetic Intermediate

For early-stage research and development, "high-purity" is not an absolute term but is defined by the tolerance of the subsequent chemical steps to potential contaminants. While final active pharmaceutical ingredients (APIs) require purities exceeding 99.5%, the requirements for a starting material like this compound are application-dependent.

The market standard for off-the-shelf this compound is currently ~95% purity .[3] This grade is often sufficient for initial discovery efforts. However, for later-stage development, process scale-up, or sensitive catalytic reactions, unidentified impurities can lead to failed reactions, inconsistent yields, or the generation of undesirable side products.

Key Analytical Verification Techniques: A supplier's Certificate of Analysis (CoA) is the primary document attesting to purity. Researchers must understand the methods used:

-

Gas Chromatography (GC): Often cited by suppliers for purity assessment of volatile compounds like dibromopyrazines.[4] It is excellent for quantifying volatile organic impurities.

-

High-Performance Liquid Chromatography (HPLC): The workhorse of purity analysis in the pharmaceutical industry, capable of separating and quantifying a wide range of non-volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of structurally similar impurities, though it is less quantitative than chromatographic methods without careful calibration.

-

Mass Spectrometry (MS): Used in conjunction with GC or HPLC (GC-MS, LC-MS) to identify the molecular weight of the parent compound and its impurities, providing crucial clues to their identity.

Directory of Commercial Suppliers for this compound (CAS 95538-03-7)

The following table summarizes known commercial suppliers of this compound. This information is based on publicly available catalog data and is subject to change. It is critical to contact suppliers directly for lot-specific data and availability.

| Supplier | Stated Purity | CAS Number | Notes / Product Link |

| Apollo Scientific | 95% | 95538-03-7 | A primary manufacturer or key distributor. Also available via partners like Sigma-Aldrich.[3] |